4-Amino-6-fluoro-1H-indazol-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-6-fluoro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZBSLSAVSYKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C(=O)NN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646219 | |
| Record name | 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-21-8 | |
| Record name | 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Incorporation of Fluorine in Indazole Scaffolds: A Technical Guide for Drug Discovery
For Immediate Release
A deep dive into the foundational research of fluorinated indazoles reveals a compelling narrative of strategic molecular design in modern medicinal chemistry. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, elucidates the core principles and practical applications of incorporating fluorine into the indazole nucleus—a privileged scaffold in numerous therapeutic agents. By synthesizing technical data with field-proven insights, this document serves as a critical resource for harnessing the unique properties of fluorine to optimize drug candidates.
The Indazole Scaffold and the Fluorine Advantage
The indazole core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, featured in a range of clinically successful drugs.[1][2][3][4] Its versatility as a pharmacophore stems from its ability to engage in various biological interactions. The strategic introduction of fluorine, the most electronegative element, into this scaffold is a powerful tactic to modulate a molecule's physicochemical and pharmacological properties.[5]
Fluorination can profoundly influence a drug candidate's profile by:
-
Enhancing Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile.[6][7]
-
Modulating Lipophilicity: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[5]
-
Altering pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in the indazole ring, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.
-
Improving Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency and selectivity.
Synthetic Strategies for Fluorinated Indazoles
The synthesis of fluorinated indazoles can be approached in two primary ways: by constructing the indazole ring from fluorinated precursors or by direct fluorination of a pre-existing indazole scaffold.
Building from Fluorinated Precursors
A common and reliable method involves the cyclization of appropriately substituted fluorinated phenylhydrazines or related starting materials. This approach offers precise control over the position of the fluorine atom.
Example Protocol: Synthesis of 7-Fluoro-1H-indazole
A straightforward synthesis of 7-fluoro-1H-indazole starts from 2,3-difluorobenzaldehyde.
-
Step 1: Reaction with Hydrazine. 2,3-difluorobenzaldehyde is reacted with hydrazine monohydrate.
-
Step 2: Heating. The reaction mixture is heated at 180°C for 10 hours.
-
Step 3: Extraction and Purification. After cooling, the product is extracted with ethyl acetate and purified by silica gel column chromatography to yield 7-fluoro-1H-indazole.[8]
A similar strategy can be employed for other isomers, such as the synthesis of 6-fluoroindazoles from 4-fluoro-2-methylaniline derivatives.
Experimental Workflow: Synthesis of 7-Fluoro-1H-indazole
Caption: Direct C-H Fluorination of 2H-Indazoles.
Impact of Fluorination on Physicochemical Properties and Biological Activity
The position of the fluorine atom on the indazole ring has a significant impact on the molecule's properties and its interaction with biological targets.
Structure-Activity Relationship (SAR) in Kinase Inhibition
Fluorinated indazoles have emerged as a prominent class of kinase inhibitors in oncology. [2][4]The strategic placement of fluorine can enhance potency and selectivity for various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Rho-associated coiled-coil kinase (ROCK). [1][2][9][10] For instance, in a series of 1H-indazol-3-amine derivatives developed as FGFR inhibitors, the introduction of a fluorine atom at the 6-position of the indazole ring led to improved enzymatic activity and cellular potency. [2]In another study on ROCK inhibitors, a 6-fluoroindazole derivative demonstrated significantly enhanced inhibitory potency (IC50 = 14 nM) compared to its 4-fluoro counterpart (IC50 = 2500 nM), along with a dramatic increase in oral bioavailability.
Table 1: Biological Activity of Representative Fluorinated Indazoles
| Compound Class | Target Kinase | Fluorine Position | IC50 | Reference |
| Indazole Derivative | ROCK1 | 4-Fluoro | 2500 nM | |
| Indazole Derivative | ROCK1 | 6-Fluoro | 14 nM | |
| 1H-Indazol-3-amine | FGFR1/2 | 6-Fluoro | < 4.1 nM (FGFR1), 2.0 nM (FGFR2) | [2] |
| Indazole Amide | ERK1/2 | Not specified | 9.3 - 25.8 nM | [1][11] |
Case Study: Axitinib
Axitinib is an FDA-approved, potent, and selective tyrosine kinase inhibitor of VEGFR-1, -2, and -3, used in the treatment of advanced renal cell carcinoma. [9][12][13][14][15]It is an indazole derivative, and its mechanism of action involves binding to the ATP-binding site of VEGFRs, thereby inhibiting angiogenesis and tumor growth. [13][15] The metabolism of Axitinib occurs predominantly in the liver via CYP3A4/5. [9][13][14]The presence of the indazole scaffold and its substituents, including fluorine, contributes to its pharmacokinetic profile, which includes rapid oral absorption and high protein binding. [9][14]
Conclusion and Future Perspectives
The foundational research on fluorinated indazoles underscores the profound impact of strategic fluorine substitution in drug discovery. The ability to fine-tune physicochemical properties and enhance biological activity through precise fluorination has solidified the fluorinated indazole as a privileged scaffold in medicinal chemistry. Future research will likely focus on the development of novel, more efficient, and regioselective fluorination methods, as well as the exploration of fluorinated indazoles against a wider range of therapeutic targets. The continued investigation into the nuanced structure-activity relationships of different fluoro-isomers will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
-
The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. (2023). Frontiers in Pharmacology. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]
-
Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. (2013). Clinical Medicine Insights: Oncology. [Link]
-
Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
What is the mechanism of Axitinib?. Patsnap Synapse. [Link]
-
Synthesis of 6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole hydrochloride. Molbase. [Link]
-
Fluorination of 2 H-Indazoles Using N-Fluorobenzenesulfonimide. (2021). PubMed. [Link]
-
5-fluoro-1H-indazole-3-carboxylic acid. ChemSynthesis. [Link]
-
axitinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Axitinib. Massive Bio. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]
-
Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed. [Link]
-
Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. (2009). PubMed. [Link]
-
Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors. ResearchGate. [Link]
-
Discovery and Structure Activity Relationship Study of Novel Indazole Amide Inhibitors for Extracellular Signal-Regulated Kinase1/2 (ERK1/2). ResearchGate. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
5-fluoro-1H-indazole-3-carboxylic acid. PubChem. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
-
Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluoro. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. (2017). Juniper Publishers. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS UniPA. [Link]
-
Enantioselective fluorination of 3-indolinone-2-carboxylates with NFSI catalyzed by chiral bisoxazolines. Organic & Biomolecular Chemistry. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. [Link]
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2006). The Journal of Organic Chemistry. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. [Link]
-
Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link]
-
Indazole Derivatives: Promising Anti-tumor Agents. (2018). Mini Reviews in Medicinal Chemistry. [Link]
-
Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry. [Link]
-
Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. Frontiers | The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 14. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. massivebio.com [massivebio.com]
Physicochemical Profiling of Indazole Scaffolds: Focus on 4-Amino-6-fluoro-1H-indazol-3-ol
Executive Summary
This guide provides a technical analysis of 4-Amino-6-fluoro-1H-indazol-3-ol , a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets).
Critical Insight: Researchers must recognize that this compound does not exist primarily as the "indazol-3-ol" in the solid state. It predominantly adopts the indazolinone (keto) tautomer. This structural reality dictates its poor aqueous solubility and specific stability profile. The presence of the electron-rich 4-amino group adjacent to the 3-oxo functionality creates a unique susceptibility to oxidative degradation, requiring strict anaerobic handling protocols during scale-up.
Molecular Architecture & Tautomerism
To understand the solubility of this compound, one must first define its dynamic structure. The name "indazol-3-ol" implies an aromatic phenol-like structure (Enol), but the thermodynamic reality is different.
Tautomeric Equilibrium
In the solid state and neutral aqueous solution, the equilibrium heavily favors the 2H-indazol-3-one (lactam) form over the 1H-indazol-3-ol (lactim) form. This is driven by the high bond energy of the carbonyl group (C=O) compared to the C=N bond.
-
Implication for Solubility: The lactam form promotes strong intermolecular hydrogen bonding (dimerization similar to DNA base pairs), resulting in a high crystal lattice energy and consequently low solubility.
-
Implication for Reactivity: The 4-amino group forms an intramolecular hydrogen bond with the 3-carbonyl oxygen, locking the conformation and reducing the nucleophilicity of the amine.
Visualization of Tautomeric & Solvation Pathways
Figure 1: Tautomeric equilibrium and ionization pathways determining solubility.
Solubility Profile
Predicted Physicochemical Properties
Note: Specific experimental values for this intermediate are proprietary. The following are calculated based on validated SAR for the amino-indazolinone chemotype.
| Property | Predicted Value | Mechanistic Explanation |
| LogP | 1.1 – 1.4 | Moderate lipophilicity; lowered by polar amide/amine groups but increased by the fluoro substituent. |
| pKa (Basic) | ~2.5 – 3.0 | Protonation of the N1/N2 system. The 4-amino group is weakly basic due to electron withdrawal by the heterocyclic core. |
| pKa (Acidic) | ~9.5 – 10.5 | Deprotonation of the NH (lactam) or OH (lactim). |
| Intrinsic Solubility (S0) | < 0.05 mg/mL | High crystal lattice energy due to "Ribbon-like" H-bond stacking in the solid state. |
Solvent Compatibility Table
This compound exhibits "Brick Dust" behavior—poor solubility in both water and lipophilic solvents, requiring polar aprotic systems.
| Solvent | Solubility Rating | Usage Recommendation |
| Water (pH 7) | Poor (< 0.1 mg/mL) | Not suitable for stock solutions. |
| DMSO | High (> 50 mg/mL) | Preferred solvent for biological assays and storage. |
| Methanol/Ethanol | Moderate (1–5 mg/mL) | Useful for transfers; heating may be required. |
| 0.1 M HCl | Good (> 10 mg/mL) | Forms the hydrochloride salt; useful for aqueous dosing. |
| 0.1 M NaOH | Moderate (> 5 mg/mL) | Forms the sodium enolate; susceptible to rapid oxidation (See Section 4). |
Stability & Degradation Mechanisms
The this compound scaffold presents a specific "Red Flag" stability profile due to the 4-amino-3-hydroxy motif .
Oxidative Instability (The "Quinone Imine" Risk)
Similar to 4-aminophenol, this compound is prone to oxidation.
-
Mechanism: In basic conditions or presence of transition metals, the compound oxidizes to a quinone diimine-like species.
-
Visual Indicator: Solutions turn from colorless/pale yellow to pink/red and eventually dark brown.
-
Prevention:
-
Avoid basic pH for long-term storage.
-
Use antioxidants (Ascorbic acid or Sodium metabisulfite) during aqueous processing.
-
Store DMSO stocks under Argon/Nitrogen.
-
Photostability
The indazole core is UV-active. The 6-fluoro substituent generally increases metabolic stability but does not protect against photo-oxidation.
-
Protocol: Store solid and solution in amber vials.
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination
Rationale: Visual solubility is unreliable for this class due to supersaturation effects. HPLC quantification is mandatory.
-
Preparation: Weigh 5.0 mg of compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of buffer (pH 2.0, 7.4, and 10.0).
-
Equilibration: Shake at 25°C for 24 hours (do not sonicate to dissolve; sonication creates metastable supersaturation).
-
Filtration: Filter supernatant through a 0.22 µm PVDF membrane (Nylon may bind the compound).
-
Quantification: Analyze via HPLC-UV (254 nm).
-
Standard: Prepare a 0.1 mg/mL standard in DMSO.
-
Calculation:
-
Protocol B: Forced Degradation (Stress Testing)
Rationale: To validate storage conditions and identify degradation impurities.
Figure 2: Forced degradation workflow to identify oxidative liability.
References & Authoritative Grounding
-
Tautomerism of Indazolinones:
-
Source: Claramunt, R. M., et al.[1] "The tautomerism of 1H-indazol-3-ol and related compounds." Arkivoc (2006).
-
Relevance: Establishes the dominance of the keto (oxo) form in solid state, explaining the high melting point and low solubility.
-
-
Solubility of Amino-Indazoles:
-
Source: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry (2011).
-
Relevance: Discusses the use of fluorine (6-F) to modulate pKa and metabolic stability in indazole scaffolds.
-
-
Oxidation of Aminophenol Analogs:
-
Source: Baillie, T. A. "Metabolic activation of drugs: challenges and opportunities in chemical toxicology." Chemical Research in Toxicology (2006).
-
Relevance: Provides the mechanistic basis for the oxidative instability of the 4-amino-3-hydroxy moiety (quinone imine formation).
-
-
pKa Prediction Databases:
-
Source: PubChem Compound Summary for 1H-Indazol-3-amine (Analogous data).
-
Relevance: Used as a baseline for pKa estimation of the amino group.
-
Disclaimer: This guide is based on theoretical principles of physical organic chemistry and data from structural analogs. Always perform confirmatory analytical testing on your specific lot of material.
Sources
Methodological & Application
Application Note: Pharmacological Profiling of 4-Amino-6-fluoro-1H-indazol-3-ol
Executive Summary & Scientific Rationale
4-Amino-6-fluoro-1H-indazol-3-ol (and its tautomeric indazolone forms) represents a privileged chemical scaffold in medicinal chemistry. Indazole-3-ols are frequently utilized as core pharmacophores in Fragment-Based Drug Discovery (FBDD) due to their ability to function as:
-
ATP-Competitive Kinase Inhibitors: The indazole nitrogen pair and the C3-hydroxyl/amino group often form critical hydrogen bonds with the "hinge region" of protein kinases (e.g., VEGFR, FGFR, or CDK families).
-
Soluble Guanylate Cyclase (sGC) Modulators: Indazoles are the structural backbone of NO-independent sGC stimulators (e.g., YC-1 analogs), critical for cardiovascular and antifibrotic signaling.
This application note provides a rigorous, self-validating workflow to characterize the biological activity of this compound. It moves beyond simple screening to establish Target Engagement (TE) and Functional Efficacy in live cells.
Compound Handling & Chemical Stability[1]
Critical Expertise: Indazole-3-ols can exhibit tautomerism (enol vs. keto forms) which affects solubility and membrane permeability.
-
Stock Preparation: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Note: Sonicate for 5 minutes at 37°C if turbidity persists. The fluorine substitution at C6 increases lipophilicity compared to the parent indazole, but the C3-hydroxyl/amino group maintains polarity.
-
-
Storage: Aliquot into single-use vials stored at -80°C to prevent freeze-thaw cycles, which can induce precipitation of this specific scaffold.
-
Working Solutions: Dilute in serum-free media immediately prior to cell treatment. Maintain final DMSO concentration < 0.5% (v/v) to avoid vehicle toxicity.
Protocol A: Cellular Target Engagement (CETSA)
Objective: To validate that this compound physically binds to its intracellular target (e.g., a specific kinase) inside live cells, utilizing the principle of ligand-induced thermal stabilization.
Mechanistic Logic
If the compound enters the cell and binds the target protein, the protein's melting temperature (
Experimental Workflow
-
Cell Seeding: Seed HEK293T or relevant cancer cell lines (e.g., A549) at
cells/mL in T-25 flasks. -
Treatment:
-
Experimental: Treat with 10 µM this compound for 1 hour (37°C).
-
Control: Treat with 0.1% DMSO.
-
-
Harvest & Aliquot: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors. Split into 10 PCR tubes (50 µL each).
-
Thermal Challenge: Apply a temperature gradient (e.g., 40°C to 67°C in 3°C increments) using a PCR thermal cycler for 3 minutes.
-
Lysis & Separation:
-
Cool to RT (3 min).
-
Add lysis buffer (with NP-40) and freeze-thaw (x3) to lyse cells.
-
Centrifuge at 20,000 x g for 20 min at 4°C. Crucial Step: This pellets the denatured/precipitated proteins. The soluble fraction contains the stabilized target.
-
-
Detection: Analyze supernatant via Western Blot targeting the kinase of interest (e.g., VEGFR2, FGFR1).
Data Visualization: CETSA Logic
Caption: Workflow for Cellular Thermal Shift Assay (CETSA). Ligand binding stabilizes the target protein, preventing precipitation at elevated temperatures.
Protocol B: sGC Stimulation Assay (cGMP Quantification)
Objective: To determine if the indazole scaffold acts as a soluble Guanylate Cyclase (sGC) stimulator, a common property of indazole-3-ol derivatives (similar to YC-1).
Mechanistic Logic
sGC stimulators bind to the
Reagents
-
Cell Line: CHO-K1 cells overexpressing sGC or primary Rat Smooth Muscle Cells (RSMC).
-
PDE Inhibitor: IBMX (3-Isobutyl-1-methylxanthine). Critical: Prevents cGMP degradation by phosphodiesterases.
-
Detection Kit: Cisbio cGMP HTRF kit or equivalent.
Step-by-Step Protocol
-
Seeding: Plate 2,000 cells/well in a white 384-well low-volume plate. Incubate overnight.
-
Starvation: Replace media with serum-free HBSS buffer for 2 hours.
-
Pre-incubation: Add IBMX (0.5 mM final) for 15 minutes.
-
Compound Treatment:
-
Add this compound (Dose Response: 1 nM to 100 µM).
-
Optional Synergism: Co-treat with a NO donor (e.g., SNP 10 µM) to test for heme-dependent sensitization.
-
Incubate for 30 minutes at 37°C.
-
-
Lysis & Detection:
-
Add Lysis Buffer containing the cGMP-d2 (acceptor) and Anti-cGMP-Cryptate (donor).
-
Incubate 1 hour at RT.
-
-
Readout: Measure HTRF ratio (665nm/620nm) on a compatible plate reader (e.g., EnVision).
Data Analysis
Calculate the
-
Self-Validation: If IBMX is omitted, the signal window will collapse, validating the enzymatic nature of the signal.
Protocol C: Functional Kinase Selectivity (Phospho-Flow)
Objective: If sGC activity is negative, the molecule likely acts as a kinase inhibitor. This assay profiles downstream signaling (ERK/AKT) inhibition.
Signaling Pathway Diagram
Caption: Potential intervention point of Indazole-3-ol derivatives at the RTK ATP-binding pocket, blocking downstream ERK phosphorylation.
Protocol
-
Cell Preparation: Use A549 or HUVEC cells. Seed at
cells/well in 96-well plates. -
Starvation: Serum-starve overnight to reduce basal phosphorylation.
-
Inhibition: Pre-treat with this compound (10 µM) for 1 hour.
-
Stimulation: Stimulate with Growth Factor (e.g., VEGF 50 ng/mL) for 10 minutes.
-
Fixation: Fix with 4% Paraformaldehyde (15 min).
-
Permeabilization: Permeabilize with ice-cold Methanol (10 min).
-
Staining: Stain with Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody conjugated to Alexa Fluor 488.
-
Analysis: Quantify Mean Fluorescence Intensity (MFI) via Flow Cytometry or High-Content Imaging.
Summary of Expected Results & Troubleshooting
| Assay Type | Metric | Expected Outcome (Active) | Troubleshooting (Inactive) |
| CETSA | Thermal shift | Ensure cell lysis buffer is compatible; compound may not enter cell. | |
| sGC (HTRF) | cGMP Levels | Dose-dependent increase in HTRF ratio | Check IBMX freshness; confirm sGC expression in cell line. |
| Phospho-Flow | pERK IC50 | Reduction in MFI at stimulated state | Compound may be a slow-binder; increase pre-incubation time. |
References
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link
-
Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential." Nature Reviews Drug Discovery, 5(9), 755–768. Link
-
Cisbio Bioassays. (2023). "cGMP HTRF Assay Principle and Protocol." Revvity Resources. Link
-
Zhang, J., et al. (2009). "A simple statistical parameter for use in evaluation and validation of high throughput screening assays." Journal of Biomolecular Screening, 4(2), 67-73. Link
Troubleshooting & Optimization
Technical Support Center: Indazole Synthesis & Optimization
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Synthetic Routes, Regiocontrol, and Purification of Indazole Scaffolds
Introduction: The Indazole Challenge
Indazoles (benzopyrazole) are privileged pharmacophores found in oncology (e.g., Axitinib, Niraparib) and anti-inflammatory therapeutics. However, their synthesis is often plagued by a single, persistent adversary: Annular Tautomerism .
The equilibrium between
Module 1: Troubleshooting Regioselectivity ( vs. )
User Query: "I am alkylating a 3-substituted indazole using alkyl halides and
The Mechanistic Insight
The indazole anion is an ambident nucleophile.
-
-Alkylation (Thermodynamic): Leads to the aromatic benzenoid system. Favored by conditions that allow equilibration or strong coordination to the
lone pair. -
-Alkylation (Kinetic): Leads to the quinonoid system. Often favored by steric hindrance at
(from C7 substituents) or "hard" electrophiles reacting with the localized electron density on .
Diagnostic Protocol: The HMBC Rule
Before optimizing, confirm your isomer using 2D NMR. This is the only self-validating method.[1]
-
-Isomer: The
-alkyl protons will show a strong HMBC correlation to C3 (3-bond distance). -
-Isomer: The
-alkyl protons will NOT correlate to C3 (4-bond distance) but typically correlate to C7a .
Solution A: Forcing -Selectivity (The NaH/THF Protocol)
Why it works: Sodium ions (
Protocol:
-
Dissolve indazole (1.0 equiv) in anhydrous THF (0.1 M).
-
Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) .
-
Stir for 30 min to ensure complete deprotonation (H
evolution ceases). -
Add alkyl halide (1.1 equiv) dropwise.
-
Warm to RT. Crucial: If the reaction is sluggish, add 15-crown-5 to chelate Na+, but be warned: loosening the ion pair may erode selectivity back toward
.
Solution B: Forcing -Selectivity (The Acid-Catalyzed Imidate Route)
Why it works: This modern approach (Pfizer, 2022) utilizes 2,2,2-trichloroacetimidates under acidic conditions.[3] The mechanism proceeds via a concerted transition state that energetically favors the
Protocol:
-
Dissolve indazole (1.0 equiv) in anhydrous cyclohexane/DCM (2:1).
-
Add Alkyl-2,2,2-trichloroacetimidate (1.5 equiv).
-
Add catalyst: TMSOTf (0.1 equiv) or TfOH.
-
Stir at RT for 2–4 hours.
-
Result: Typically >20:1
selectivity.
Module 2: The Davis-Beirut Reaction (2H-Indazole Synthesis)
User Query: "My Davis-Beirut cyclization of 2-nitrobenzyl amine is stalling, or I'm seeing significant hydrolysis of the imine intermediate."
The Mechanistic Insight
The Davis-Beirut reaction generates
-
Failure Mode: If water concentration is too high, the imine hydrolyzes before the N-N bond forms.
-
Failure Mode: If the base is too weak, the initial deprotonation of the benzylic position (forming the aci-nitro species) is the rate-limiting step.
Visualization: Reaction Pathway & Failure Points
Caption: Critical bifurcation in the Davis-Beirut reaction. Excess water promotes imine hydrolysis over cyclization.
Troubleshooting Protocol
-
Solvent Switch: Replace aqueous MeOH with anhydrous MeOH or t-Amyl alcohol .
-
Base Optimization: Use KOH pellets (crushed) rather than aqueous hydroxide solutions.
-
Additives: Adding molecular sieves (4Å) can prevent the hydrolysis of the imine intermediate without inhibiting the dehydration step required for aromatization.
Module 3: Copper-Catalyzed One-Pot Synthesis
User Query: "I am trying the 3-component coupling (2-halobenzaldehyde + amine + azide) but yields are inconsistent."
Comparative Analysis of Methods
| Parameter | Method A: Ligand-Free (Green) | Method B: Ligand-Assisted (Robust) |
| Catalyst | Cu | CuI + TMEDA (or L-Proline) |
| Solvent | PEG-300 | DMSO |
| Temp | 100–120 °C | 90–110 °C |
| Key Issue | Aggregation of nanoparticles | Ligand cost / removal |
| Best For | Scale-up (>5g) | Complex amines / sterics |
Optimization Workflow
If the reaction stalls:
-
Check the Halide: 2-Bromobenzaldehydes are standard.[6] 2-Chlorobenzaldehydes require higher temperatures (140°C) or stronger ligands (e.g., 1,10-phenanthroline).
-
Order of Addition: Do not mix everything at once.
-
Step 1: Condense amine + aldehyde
Imine (verify by TLC). -
Step 2: Add NaN
, Catalyst, and Base.[7]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Why? Azide can coordinate to Copper prematurely, inhibiting the initial condensation if done simultaneously in difficult substrates.
-
Module 4: Purification & Handling
User Query: "My indazole product streaks on silica and the NMR is broad."
The "Sticky" Proton Issue
Indazoles with a free N-H (
Purification Hacks:
-
The Triethylamine Trick: Pre-treat your silica column with 1% Et
N in hexanes. This neutralizes acidic sites. Elute with DCM/MeOH (95:5). -
Recrystallization: Many indazoles crystallize well from Toluene/Heptane or Ethanol/Water . This is superior to chromatography for removing trace copper.
NMR Troubleshooting:
-
Broad Signals: This indicates rapid tautomeric exchange on the NMR timescale.
-
Fix: Switch solvent to DMSO-d
. The strong H-bond accepting nature of DMSO "locks" the N-H proton, sharpening the peaks and often revealing the distinct tautomer present in solution.
References
-
Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[8] Davis-Beirut Reaction: A Novel Synthesis of 2H-Indazoles. Journal of Organic Chemistry. [Link]
-
Kumar, M. R., Park, A., Park, N., & Lee, S. (2011).[7] Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazoles. Organic Letters. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis [escholarship.org]
- 5. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselectivity in 4-Amino-6-fluoro-1H-indazol-3-ol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-6-fluoro-1H-indazol-3-ol. This guide is designed to provide in-depth troubleshooting advice and practical solutions for controlling regioselectivity in your experiments. The unique substitution pattern of this indazole derivative presents a nuanced challenge, with potential reactions at the N1, N2, and O3 positions. This document will equip you with the foundational knowledge and actionable protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what are the potential products?
A1: this compound possesses three primary nucleophilic sites susceptible to reactions like alkylation and acylation. This is complicated by the existence of tautomers. The main reactive sites are the two nitrogen atoms of the pyrazole ring (N1 and N2) and the oxygen atom of the hydroxyl group at the C3 position. Consequently, a reaction with an electrophile (e.g., an alkyl halide) can potentially yield a mixture of N1-substituted, N2-substituted, and O-substituted products. The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][2][3]
Q2: How do the substituents (4-amino, 6-fluoro, 3-ol) on the indazole ring influence regioselectivity?
A2: The electronic properties of the substituents play a crucial role in modulating the nucleophilicity of the reactive sites.
-
4-Amino Group: This is a strong electron-donating group, which increases the electron density of the entire ring system, enhancing the nucleophilicity of both N1 and N2.
-
6-Fluoro Group: As an electron-withdrawing group, the fluorine atom decreases the overall electron density of the benzene portion of the molecule.
-
3-Hydroxy Group: This group allows for the possibility of O-alkylation. Its acidity is a key factor; under basic conditions, a more nucleophilic alkoxide is formed. The 3-hydroxy group exists in tautomeric equilibrium with the 3-oxo form (indazolone).
The interplay of these groups determines the relative nucleophilicity of N1, N2, and O3, which can be further influenced by reaction conditions.
Q3: What are the key factors I can control in my experiment to influence the regioselectivity of reactions with this compound?
A3: Several experimental parameters can be adjusted to favor the formation of a specific regioisomer:
-
Choice of Base: The strength and nature of the base can selectively deprotonate one site over another. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the indazole anion and the electrophile.[4]
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. N1-substituted indazoles are often the thermodynamically more stable products.[1][5]
-
Nature of the Electrophile: The steric bulk and reactivity of the electrophile can favor attack at a more accessible or more nucleophilic site.
-
Protecting Groups: Temporarily protecting one or more of the reactive sites is a powerful strategy to direct the reaction to the desired position.
Q4: How can I distinguish between the N1, N2, and O-alkylated isomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for isomer differentiation. Specifically, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable. For instance, in an N1-alkylated indazole, a correlation is often observed in the HMBC spectrum between the protons of the alkyl group's alpha-carbon and the C7a carbon of the indazole ring. Conversely, for an N2-alkylated isomer, a correlation may be seen between the alkyl protons and the C3 carbon.
Troubleshooting Guide
This section addresses common problems encountered during the functionalization of this compound.
Problem 1: My reaction yields a mixture of N1 and N2-alkylated products. How can I improve selectivity?
This is a classic challenge in indazole chemistry. The ratio of N1 to N2 products is highly dependent on a delicate balance of factors.[1][5]
-
Cause: The reaction conditions may not be optimal for thermodynamic control.
-
Solution:
-
Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is known to strongly favor N1-alkylation for many indazole systems.[4] The sodium cation is thought to coordinate with the N2 atom, sterically hindering attack at this position.[5]
-
Reaction Temperature: Running the reaction at a slightly elevated temperature for a longer duration can facilitate equilibration to the more stable N1-isomer. However, monitor for potential side reactions.
-
Electrophile Choice: While less influential than the base/solvent system, using a less reactive alkylating agent might favor the thermodynamic product.
-
-
Cause: The reaction conditions are favoring the thermodynamically stable N1 product.
-
Solution:
-
Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) is a well-established method for achieving N2-selectivity in indazole alkylation.[5]
-
Acidic Conditions: In some cases, alkylation under acidic conditions can favor the N2 position.[6]
-
Substituent Effects: While not a controllable experimental parameter, it's worth noting that strong electron-withdrawing groups at the C7 position are known to direct alkylation to the N2 position.[4] The combined electronic effects of the 4-amino and 6-fluoro groups in your substrate will influence this.
-
Problem 2: I am observing a significant amount of O-alkylation in addition to N-alkylation.
-
Cause: The hydroxyl group at the C3 position is deprotonated and acting as a competing nucleophile. This is more likely with stronger bases or in solvents that favor the solubility of the resulting alkoxide.
-
Solution:
-
Protecting Group Strategy: The most reliable way to prevent O-alkylation is to protect the hydroxyl group before proceeding with the N-alkylation. A silyl protecting group, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), is a good starting point as they are generally stable to the basic conditions used for N-alkylation and can be removed under mild acidic conditions.
-
Modify Reaction Conditions:
-
Use a milder base that may selectively deprotonate the indazole nitrogen over the hydroxyl group. Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) could be explored, though they may be less effective for N-alkylation.
-
Lowering the reaction temperature may reduce the rate of O-alkylation relative to N-alkylation.
-
-
Problem 3: The reaction is sluggish or gives a low yield of the desired product.
-
Cause: This can be due to several factors including insufficient deprotonation, low reactivity of the electrophile, or decomposition of the starting material or product.
-
Solution:
-
Base and Solvent Compatibility: Ensure your chosen base is strong enough to deprotonate the indazole. If using NaH, ensure it is fresh and the solvent is anhydrous. In some cases, switching from THF to a more polar aprotic solvent like DMF can increase the reaction rate.[5]
-
Reaction Temperature: Gently heating the reaction mixture can increase the rate of reaction. Use TLC or LC-MS to monitor the progress and avoid decomposition.
-
Electrophile Reactivity: If using an alkyl chloride, switching to the corresponding bromide or iodide will increase its reactivity.
-
Inert Atmosphere: The 4-amino group can be susceptible to oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent degradation.
-
Experimental Protocols
The following are general, illustrative protocols. They must be optimized for your specific electrophile and experimental setup.
Protocol 1: General Procedure for N1-Selective Alkylation
This protocol is adapted from established methods favoring N1-alkylation.[4][5]
-
Preparation: To a solution of this compound (1.0 equiv) in anhydrous THF or DMF (0.1 M) at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Deprotonation: Stir the resulting suspension at 0 °C for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be required.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction
This protocol is based on the Mitsunobu reaction, which often favors N2-alkylation.[5]
-
Preparation: To a solution of this compound (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts.
Data Summary and Visualization
Table 1: Summary of Conditions for Regioselective Alkylation of Indazoles
| Target Isomer | Recommended Conditions | Key Considerations | Potential Byproducts |
| N1-Alkylated | Base/Solvent: NaH in THF or DMFTemperature: 0 °C to RT (or gentle heating) | Thermodynamically controlled. The most common outcome with strong bases.[4][5] | N2-isomer, O-alkylated product |
| N2-Alkylated | Method: Mitsunobu Reaction (Alcohol, PPh3, DIAD/DEAD)Solvent: THF | Kinetically controlled for many indazoles.[5] | N1-isomer |
| O-Alkylated | Strategy: Requires protection of N1 and N2 first. | Direct selective O-alkylation is challenging without N-protection. | N-alkylated products if N-H is available |
Diagrams
Caption: Tautomeric equilibrium of the indazol-3-ol core.
Caption: Potential reaction sites and influencing conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reaction Condition Optimization for 4-Amino-6-fluoro-1H-indazol-3-ol Derivatization
Welcome to the technical support center for the derivatization of 4-Amino-6-fluoro-1H-indazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of modifying this versatile scaffold. The strategic placement of the amino, fluoro, and hydroxyl groups presents unique challenges and opportunities in achieving desired regioselectivity and yield. This document provides a framework for systematic optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary nucleophilic sites on this compound and how does this affect derivatization?
A1: this compound possesses multiple nucleophilic centers, which can lead to mixtures of products if reaction conditions are not carefully controlled. The key sites are:
-
N1 and N2 of the indazole ring: Alkylation or acylation can occur at either nitrogen, leading to regioisomers. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2]
-
The 3-hydroxyl group: This group can undergo O-alkylation or O-acylation.
-
The 4-amino group: This exocyclic amine can also be a site for derivatization, such as acylation or alkylation.
The challenge in derivatizing this molecule is to achieve selectivity for the desired position.
Q2: How can I control N1 versus N2 regioselectivity during alkylation?
A2: The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent.[3]
-
For N1-selectivity: A common strategy is the use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).[1][4] This combination tends to favor the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer.[2]
-
For N2-selectivity: Achieving high N2 selectivity can be more challenging. Some studies have shown that employing specific catalysts like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate with certain alkylating agents can direct alkylation to the N2 position.[5] Additionally, steric and electronic effects of substituents on the indazole ring can influence the N1/N2 ratio. For instance, electron-withdrawing groups at certain positions can favor N2-alkylation.[1][2]
Q3: Should I protect any of the functional groups on this compound before derivatization?
A3: Yes, protection strategies are often necessary to achieve selective derivatization.
-
Protecting the Amino Group: The 4-amino group is nucleophilic and can compete with the indazole nitrogens and the hydroxyl group. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or trifluoroacetamide.[6]
-
Protecting the Hydroxyl Group: If N-alkylation or derivatization of the amino group is desired, the 3-hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn).[6]
-
Protecting the Indazole NH: While less common if N-derivatization is the goal, in some multi-step syntheses, the indazole NH can be protected, for instance, with a (trimethylsilyl)ethoxymethyl (SEM) group to direct reactions at other positions.[7]
Q4: What are the best analytical techniques to monitor the reaction progress and determine the regioselectivity of the products?
A4: A combination of chromatographic and spectroscopic techniques is essential.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the consumption of starting materials and the formation of products.[8]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for separating and identifying the different isomers formed during the reaction.[9] LC-MS provides molecular weight information, which helps in distinguishing between mono-, di-, and tri-substituted products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for unambiguous structure elucidation and for determining the ratio of N1 and N2 isomers. The chemical shifts of the protons on the indazole ring and the attached alkyl group will differ significantly between the two regioisomers. 19F NMR can also be a useful tool for monitoring reactions involving fluorinated compounds.[10]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Reaction Conditions | 1. Temperature: Gradually increase the reaction temperature. Some derivatizations may require heating to reflux.[7] 2. Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.[8] 3. Concentration: Perform small-scale trial reactions at different reactant concentrations. | Reaction kinetics are highly dependent on temperature and reactant concentrations. Insufficient energy or time may lead to incomplete conversion.[8] |
| Poor Quality of Reagents | 1. Starting Material: Ensure the this compound is pure. 2. Base/Reagents: Use fresh, high-quality bases and derivatizing agents. Moisture-sensitive reagents should be handled under inert conditions.[8] | Impurities in starting materials can inhibit the reaction or lead to unwanted side products. Bases can lose their activity over time, and derivatizing agents can decompose.[8] |
| Inadequate Base Strength | 1. Select a Stronger Base: If deprotonation of the indazole NH or the hydroxyl group is incomplete, consider a stronger base (e.g., NaH, KHMDS). | The pKa of the N-H and O-H protons must be considered. Insufficient deprotonation will result in a low concentration of the active nucleophile. |
| Atmospheric Moisture and Oxygen | 1. Inert Atmosphere: If using air-sensitive reagents (like NaH), ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[7] | Many organometallic reagents and strong bases react with water and oxygen, which can quench the reaction.[8] |
Issue 2: Poor Regioselectivity (Mixture of N1, N2, O, and Amino-derivatized Products)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Multiple Reactive Sites | 1. Protection Strategy: Protect the more reactive functional groups that are not the target of derivatization. For N-alkylation, consider protecting the 3-hydroxyl and 4-amino groups. | Protecting groups block specific reactive sites, allowing the derivatization to occur at the desired position.[11] |
| Inappropriate Base/Solvent System | 1. Systematic Screening: Screen different base and solvent combinations. For N1-alkylation, NaH in THF or DMF is a good starting point.[1][4] For N2-alkylation, acidic or copper-catalyzed conditions may be explored.[5] | The nature of the ion pair formed between the indazolide anion and the counter-ion, which is influenced by the base and solvent, can significantly impact the site of attack by the electrophile.[1] |
| Steric Hindrance | 1. Vary the Alkylating Agent: The size of the alkylating agent can influence regioselectivity. Bulky electrophiles may favor the less sterically hindered position. | Steric effects can play a crucial role in directing the reaction to a specific site. |
Issue 3: Product Decomposition
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Product Instability | 1. Monitor Reaction: Use TLC or LC-MS to check for the appearance of degradation products over time.[8] 2. Lower Temperature: If decomposition is observed, try running the reaction at a lower temperature for a longer duration. | The desired product may be unstable under the reaction conditions (e.g., high temperature, strongly basic or acidic media). |
| Harsh Workup Conditions | 1. Milder Workup: Use milder acidic or basic solutions during the workup. 2. Temperature Control: Keep the workup temperature low (e.g., using an ice bath). | The product may be sensitive to pH changes or elevated temperatures during extraction and purification. |
| Oxidation | 1. Inert Atmosphere: If the product contains sensitive functional groups like the amino group, perform the reaction and workup under an inert atmosphere.[7] | Amino-substituted aromatic compounds can be susceptible to oxidation, leading to colored impurities.[7] |
Experimental Protocols
Representative Protocol for N1-Alkylation of this compound (with protected Hydroxyl and Amino groups)
This is a general guideline and may require optimization.
Step 1: Protection of the Hydroxyl and Amino Groups
-
This step will depend on the chosen protecting groups. Standard protocols for Boc protection of the amine and TBDMS protection of the hydroxyl group should be followed.
Step 2: N1-Alkylation
-
To a solution of the protected this compound in anhydrous THF, add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection
-
Remove the protecting groups using appropriate standard conditions to yield the final N1-alkylated product.
Visualizations
Key Challenges in Derivatization
Caption: A systematic approach to reaction optimization.
Quantitative Data Summary
Table 1: Influence of Base and Solvent on N1/N2 Regioselectivity for Indazole Alkylation (Illustrative Data from Literature on Substituted Indazoles)
| Entry | Base | Solvent | N1:N2 Ratio (approx.) | Reference |
| 1 | NaH | THF | >95:5 | [1][2] |
| 2 | NaH | DMF | >95:5 | [1][2] |
| 3 | K2CO3 | Acetone | Variable, often mixture | [3] |
| 4 | Cs2CO3 | DMF | Variable, often mixture | [3] |
| 5 | TfOH (catalyst) | Dichloromethane | Favors N2 | [5] |
Note: These ratios are for general substituted indazoles and should be considered as a starting point for the optimization of this compound derivatization.
References
- Benchchem. (n.d.). troubleshooting guide for the synthesis of heterocyclic compounds.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
- ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives | Request PDF.
- SynArchive. (n.d.). Protecting Groups List.
- Benchchem. (n.d.). Technical Support Center: 3-Amino-4,6-difluoro-1H-indazole Experiments.
- RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation.
- PubChemLite. (n.d.). 6-amino-4-fluoro-1h-indazol-3-ol (C7H6FN3O).
- MDPI. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- Chromatography Today. (2018). The Use of Derivatising Reagents.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- MDPI. (2022). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages.
- MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
- ResearchGate. (n.d.). Derivatization Reagents: Selective Response & Detection.
- Benchchem. (n.d.). An In-Depth Technical Guide to 3-Amino-4,6-difluoro-1H-indazole and Its Derivatives.
- Chemical Reviews. (2009). Amino Acid-Protecting Groups.
- ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Waters. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
- ResearchGate. (n.d.). Analytical Techniques used in Therapeutic Drug Monitoring.
- Academic Journals. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals.
- ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions | Request PDF.
- Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
- PubMed. (2023). Overview of Analytical Methods for Evaluating Tinidazole.
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. scispace.com [scispace.com]
refinement of experimental protocols for 4-Amino-6-fluoro-1H-indazol-3-ol
This guide is structured as a Technical Support Center resource, designed for immediate application in a research setting. It prioritizes troubleshooting, optimization, and mechanistic understanding over generic descriptions.
Ticket ID: IND-4A6F-OPT Status: Open Subject: Experimental Protocol Refinement & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2][3]
Molecule Profile & Tautomeric Reality
Before refining the protocol, we must address the structural identity.[3] The name "1H-indazol-3-ol" implies an enol structure, but this scaffold exists in a dynamic equilibrium with its keto-tautomer, indazolinone .[1][2]
-
Target: 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one (dominating tautomer).[1][2][3]
-
Key Challenges:
-
Amphoteric Nature: The C4-amino group is basic; the N1-H/C3-OH motif is acidic.[1][2][3]
-
Tautomeric Ambiguity: Reactivity (N- vs. O-alkylation) depends heavily on solvent and base selection.[1][2][3]
-
Oxidation Sensitivity: Electron-rich amino-indazoles are prone to air oxidation ("browning") in solution.[1][2][3]
-
Visualizing the Equilibrium
The following diagram illustrates the tautomeric shift and its impact on reactivity sites.
Caption: Figure 1. Tautomeric equilibrium between the keto (indazolinone) and enol (indazol-3-ol) forms.[1][2][3] Solvent polarity and pH dictate the dominant reactive species.
Optimized Synthesis Protocol
The most robust route to 4-amino-6-fluoro-1H-indazol-3-ol avoids direct cyclization of unstable amino-precursors.[1][2] We recommend the Nitro-Cyclization-Reduction pathway.[1][2][3]
Phase A: Cyclization
Precursor: Methyl 2,6-difluoro-4-nitrobenzoate.[1][2][3] Reagents: Hydrazine hydrate (80%), Ethanol (or n-Butanol).[2][3]
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of Methyl 2,6-difluoro-4-nitrobenzoate in Ethanol (0.5 M concentration).
-
Addition: Cool to 0°C. Add 3.0 eq of Hydrazine hydrate dropwise. Note: Excess hydrazine acts as both nucleophile and HF scavenger.
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hex). Look for the disappearance of the ester spot.
-
Isolation (Critical):
Phase B: Reduction (Nitro Amino)
Precursor: 4-Nitro-6-fluoro-indazolinone.[1][2][3] Method: Fe/NH4Cl (Preferred over Pd/C to prevent defluorination).[1][2][3]
Step-by-Step Protocol:
-
Suspension: Suspend the nitro-indazole in Ethanol:Water (3:1).
-
Activation: Add 5.0 eq Iron powder and 5.0 eq Ammonium Chloride.
-
Heating: Heat to 70°C with vigorous stirring for 2 hours.
-
Workup:
Troubleshooting Guide (FAQ)
Issue 1: "My product is a black tar instead of a solid."
Diagnosis: Oxidation of the electron-rich 4-amino group.[1][2] Solution:
-
Prevention: Perform the reduction and workup under an Argon/Nitrogen atmosphere.
-
Rescue: Dissolve the tar in minimal 1M HCl (protonates the amine, making it soluble).[3] Wash with DCM (removes non-basic tars).[1][2][3] Neutralize the aqueous layer with NaHCO3 to precipitate the product.[3]
Issue 2: "I cannot separate the N-alkylated from O-alkylated products."
Diagnosis: Ambident nucleophilicity driven by tautomerism.[1][2][3] Solution:
-
To favor N-Alkylation: Use a soft base (Cs2CO3) in a polar aprotic solvent (DMF).[1][2][3] The keto form is favored.[1][2][3]
-
To favor O-Alkylation: Use a hard base (Ag2CO3 or NaH) in a non-polar solvent (Toluene/THF) to trap the enolate.[1][2][3]
Issue 3: "The NMR spectrum is missing the -OH proton."
Diagnosis: Rapid proton exchange or Keto-form dominance.[1][2][3] Analysis:
-
In DMSO-d6 , you will likely see a broad singlet around 11–12 ppm.[1][2][3] This is the N-H of the indazolinone, not the O-H.
-
The "3-ol" (enol) form is rarely observed in static NMR unless trapped by O-alkylation.[1][2][3] Do not interpret the lack of an OH signal as failed synthesis.
Issue 4: "Low yield during the hydrazine cyclization."
Diagnosis: Hydrolysis of the ester competing with hydrazine attack.[3] Solution:
-
Ensure reagents are anhydrous if possible (though hydrazine hydrate is aqueous, using absolute ethanol helps).[2][3]
-
Increase Hydrazine equivalents to 5.0 eq.
-
Switch solvent to n-Butanol and reflux at 117°C to drive the reaction if steric hindrance from the fluorines is high.[1][2]
Purification Decision Tree
Purifying zwitterionic amino-indazoles is notoriously difficult.[1][2][3] Use this logic flow to select the correct method.
Caption: Figure 2. Purification logic flow. Zwitterionic nature often precludes standard normal-phase chromatography.[1][2]
Analytical Data Summary (Reference Values)
| Property | Expected Value / Observation | Notes |
| Appearance | Off-white to tan solid | Darkens upon air exposure (oxidation).[1][2][3] |
| 1H NMR (DMSO-d6) | Ar-H coupling constants ( | |
| MS (ESI+) | Expect | |
| Solubility | DMSO, DMF, MeOH (Hot) | Insoluble in DCM, Hexanes, Water (at neutral pH).[3] |
References
-
Tautomerism of Indazolinones: Claramunt, R. M., et al.[2][3] "The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one." Helvetica Chimica Acta, vol. 88, no.[2][3] 1, 2005.[2][3][4]
-
Synthesis of Amino-Indazoles: Lefebvre, V., et al. "Efficient Synthesis of 3-Aminoindazoles via SNAr Reaction."[1][2][3][5] Journal of Organic Chemistry, vol. 75, no. 8, 2010. [2][3]
-
General Indazole Chemistry: PubChem Compound Summary for CID 24728152 (6-amino-4-fluoro-1H-indazol-3-ol). National Center for Biotechnology Information.[1][2][3]
-
Regioselective Alkylation: Lund, B. W., et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[1][2][3] Beilstein Journal of Organic Chemistry, vol. 17, 2021.[2][3]
Sources
- 1. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 6-amino-4-fluoro-1h-indazol-3-ol (C7H6FN3O) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - Methyl 2,6-difluoro-3-nitrobenzoate (C8H5F2NO4) [pubchemlite.lcsb.uni.lu]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
Validation & Comparative
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Amino-6-fluoro-1H-indazol-3-ol Derivatives
For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of targeted therapies, particularly kinase inhibitors.[1][2][3] Among these, 4-Amino-6-fluoro-1H-indazol-3-ol derivatives have emerged as a promising class of compounds. Their structural features, including the 3-aminoindazole moiety, make them effective hinge-binding templates for the ATP-binding pocket of various kinases.[4] The strategic placement of a fluorine atom at the 6-position can further enhance metabolic stability and binding affinity. However, the path from a promising scaffold to a clinically successful drug is paved with challenges, chief among them being the management of off-target effects.[5] This guide provides an in-depth, objective comparison of the cross-reactivity profiles of this compound derivatives, supported by established experimental methodologies, to aid in the rational design and selection of selective kinase inhibitors.
The Criticality of Cross-Reactivity Studies
Kinase inhibitors are a cornerstone of modern targeted therapy, but their efficacy is intrinsically linked to their selectivity.[5] The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding sites. This conservation can lead to inhibitors binding to unintended targets, resulting in off-target effects that can range from reduced efficacy to significant toxicity.[5] Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of drug development that informs lead optimization, predicts potential side effects, and ultimately enhances the therapeutic window.
Early and comprehensive cross-reactivity profiling allows researchers to:
-
Identify and Mitigate Off-Target Liabilities: By screening compounds against a broad panel of kinases, potential off-target interactions can be identified early in the discovery process, allowing for medicinal chemistry efforts to be directed towards improving selectivity.
-
Uncover Polypharmacology: In some cases, off-target effects can be beneficial, leading to a "polypharmacology" profile where a single drug modulates multiple pathways to achieve a desired therapeutic outcome.[6] Kinome-wide profiling can reveal these opportunities.
-
Guide Clinical Trial Design: A detailed understanding of a drug's selectivity can help in the design of clinical trials by anticipating potential adverse events and identifying patient populations most likely to respond.
This guide will delve into the practical aspects of assessing the cross-reactivity of this compound derivatives, providing both the "how" and the "why" behind the experimental choices.
Comparative Analysis of this compound Derivatives
While a comprehensive, publicly available head-to-head comparison of a wide array of this compound derivatives is limited, we can synthesize data from studies on structurally related amino-indazole compounds to build a predictive framework for their cross-reactivity. The substitutions on the 4-amino group and other positions of the indazole ring play a crucial role in defining the selectivity profile.
Derivatives of the 3-amino-1H-indazole scaffold have demonstrated potent inhibitory activity against a range of kinases, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs):
-
Non-Receptor Tyrosine Kinases:
-
Bcr-Abl[8]
-
-
Serine/Threonine Kinases:
-
Glycogen Synthase Kinase-3 (GSK-3)[2]
-
The following table presents a hypothetical, yet evidence-based, comparison of representative this compound derivatives, illustrating how different substitutions might influence their kinase selectivity. The IC50 values are representative and intended for comparative purposes.
| Derivative ID | 4-Amino Substitution | Key Target(s) | Representative Off-Target(s) | Predicted Selectivity Profile |
| INDZ-F-001 | Unsubstituted (-NH2) | FGFR1, VEGFR2 | PDGFRβ, c-Kit | Broad-spectrum RTK inhibitor |
| INDZ-F-002 | N-Aryl Urea | VEGFR2, PDGFRβ | FLT3, c-Kit | Potent but with potential for off-target effects on related RTKs |
| INDZ-F-003 | N-Acyl | FGFR1/2 | GSK-3β, CDK9 | More selective for FGFR family, with potential for serine/threonine kinase interactions |
| INDZ-F-004 | N-(Piperazinyl-methyl)phenyl | Bcr-Abl (including T315I) | Src family kinases | Highly potent against Bcr-Abl, with potential for off-target activity against other tyrosine kinases |
Causality Behind the Predicted Selectivity:
The nature of the substituent at the 4-amino position directly influences the inhibitor's interaction with the solvent-exposed region of the ATP-binding pocket.
-
Small, polar groups (like the unsubstituted amine in INDZ-F-001 ) may allow for broader interactions with the conserved features of the kinase hinge region, leading to a less selective profile.
-
Larger, more complex moieties like the N-aryl urea in INDZ-F-002 can form additional hydrogen bonds and van der Waals interactions with residues outside the immediate hinge region, driving potency but also potentially leading to cross-reactivity with kinases that have similar topologies in this area.[4]
-
N-acyl substitutions (INDZ-F-003 ) can introduce rigidity and specific hydrogen bonding patterns that may favor interaction with particular kinase families, such as the FGFRs.
-
The N-(Piperazinyl-methyl)phenyl group in INDZ-F-004 is a well-established pharmacophore for achieving high potency against Bcr-Abl, including resistant mutants.[8] The piperazine moiety often extends into the solvent-exposed region, and its interactions can be fine-tuned to improve selectivity.
Experimental Protocols for Assessing Cross-Reactivity
To generate robust and reliable cross-reactivity data, a multi-pronged experimental approach is essential. Here, we detail two gold-standard methodologies: the in vitro ADP-Glo™ Kinase Assay for determining enzymatic inhibition and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context.
In Vitro Kinase Inhibition Profiling: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[9][10][11] It is a versatile method for determining the IC50 values of inhibitors against a broad panel of kinases.
Workflow for In Vitro Kinase Inhibition Assay
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol:
-
Cell Treatment:
-
Culture a suitable cell line (e.g., one that overexpresses the target kinase) to 80-90% confluency.
-
Treat the cells with the this compound derivative at various concentrations (and a vehicle control, e.g., DMSO) for 1 hour at 37°C. [12]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. [13]
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [12]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. [13] * Carefully collect the supernatant containing the soluble protein fraction.
-
-
Detection of Soluble Target Protein:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the samples by Western blot using a primary antibody specific for the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot at each temperature point.
-
Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
-
Key Signaling Pathways and the Impact of Cross-Reactivity
The off-target effects of this compound derivatives can have significant biological consequences by modulating unintended signaling pathways. For example, an inhibitor designed to be selective for FGFR may also inhibit VEGFR, leading to anti-angiogenic effects that could be either beneficial or detrimental depending on the therapeutic context.
Simplified Representation of Interconnected Kinase Signaling Pathways
Caption: Interconnected signaling pathways modulated by RTKs and potential points of inhibition by indazole derivatives.
Conclusion and Future Directions
The this compound scaffold is a versatile and potent platform for the development of kinase inhibitors. However, achieving the desired selectivity is a complex challenge that requires a deep understanding of structure-activity relationships and the application of robust experimental methodologies. This guide has provided a framework for the comparative analysis of these derivatives, emphasizing the importance of comprehensive cross-reactivity profiling.
Future efforts in this area should focus on:
-
Systematic Kinome-Wide Profiling: Generating and publishing large-scale, comparative kinome-wide profiling data for a diverse set of this compound derivatives will be invaluable to the research community.
-
Structure-Based Design for Selectivity: Utilizing co-crystal structures of these inhibitors with their on- and off-targets will enable the rational design of next-generation compounds with improved selectivity.
-
Advanced Cellular Models: Employing more sophisticated cellular models, such as 3D organoids and patient-derived xenografts, will provide a more physiologically relevant context for evaluating the efficacy and toxicity of these inhibitors.
By embracing a rigorous and multi-faceted approach to cross-reactivity assessment, the full therapeutic potential of this compound derivatives can be realized, leading to the development of safer and more effective targeted therapies.
References
-
Ventura, A. C., Sepulchre, J.-A., & Merajver, S. D. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 4(1), 69. Available at: [Link]
-
Li, Z., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4909. Available at: [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved February 14, 2026, from [Link]
-
Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 8(8), 1534-1545. Available at: [Link]
-
Reinhard, F. B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 163-173. Available at: [Link]
-
Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. Available at: [Link]
-
ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors. Retrieved February 14, 2026, from [Link]
-
Guckian, K. M., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4599-4604. Available at: [Link]
-
Barile, E., et al. (2012). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase family. Journal of Medicinal Chemistry, 55(8), 3594-3606. Available at: [Link]
-
Wang, X., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 163, 146-164. Available at: [Link]
-
Sharma, G., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1436-1469. Available at: [Link]
-
Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. Available at: [Link]
-
Sharma, G., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]
-
El-Damasy, A. K., et al. (2021). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) as a potent pan-BCR-ABL inhibitor. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]
-
Guckian, K. M., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4599-4604. Available at: [Link]
-
de Jong, D., et al. (2021). Drug Discovery in Liver Disease Using Kinome Profiling. International Journal of Molecular Sciences, 22(5), 2690. Available at: [Link]
-
ResearchGate. (n.d.). Selected kinase profile of 4 key compounds. Retrieved February 14, 2026, from [Link]
-
Cui, J., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1515-1530. Available at: [Link]
-
PamGene. (n.d.). Publications. Retrieved February 14, 2026, from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.protocols.io [content.protocols.io]
- 6. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
